N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine
Brand Name: Vulcanchem
CAS No.: 223381-91-7
VCID: VC20420400
InChI: InChI=1S/C18H26F3N3/c1-17(2,3)24-12-16(13-24)23-9-7-22(8-10-23)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,16H,7-10,12-13H2,1-3H3
SMILES:
Molecular Formula: C18H26F3N3
Molecular Weight: 341.4 g/mol

N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine

CAS No.: 223381-91-7

Cat. No.: VC20420400

Molecular Formula: C18H26F3N3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine - 223381-91-7

Specification

CAS No. 223381-91-7
Molecular Formula C18H26F3N3
Molecular Weight 341.4 g/mol
IUPAC Name 1-(1-tert-butylazetidin-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Standard InChI InChI=1S/C18H26F3N3/c1-17(2,3)24-12-16(13-24)23-9-7-22(8-10-23)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,16H,7-10,12-13H2,1-3H3
Standard InChI Key CKBXHVBWXOXFGK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1CC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 1-(tert-butyl)-3-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]azetidine. Its molecular formula is C₁₈H₂₅F₃N₄, with a molecular weight of 366.41 g/mol.

Structural Features

  • Azetidine core: A saturated four-membered ring with one nitrogen atom.

  • Piperazinyl substituent: A six-membered diamine ring providing two nitrogen atoms for hydrogen bonding.

  • m-Trifluoromethylphenyl group: A benzene ring with a -CF₃ group at the meta position, conferring lipophilicity and electron-withdrawing properties.

  • t-Butyl group: A bulky tertiary alkyl group attached to the azetidine nitrogen, reducing ring strain and enhancing solubility in organic solvents .

Synthesis and Manufacturing

The synthesis of N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine involves sequential functionalization of the azetidine ring, as detailed in patents WO2000063168A1 and WO1999019297A1 .

Key Synthetic Steps

  • Azetidine Ring Formation:

    • Starting from 3-aminoazetidine, mesylation or tosylation introduces a leaving group (e.g., -OMs or -OTs) at the 3-position.

    • Nucleophilic substitution with 4-(m-trifluoromethylphenyl)piperazine in acetonitrile at 55–60°C for 12 hours yields the intermediate l-benzylazetidin-3-ylpiperazine .

  • Deprotection and Hydrogenation:

    • The benzyl group is removed via catalytic hydrogenation using palladium hydroxide (20% on carbon) under hydrogen pressure (40–60 psi) at 60°C for 48–72 hours .

    • Subsequent treatment with hydrogen chloride gas in ethanol produces the hydrochloride salt, isolated in 62–89.5% yield .

  • Final Alkylation:

    • Reaction with t-butyl bromide in the presence of sodium hydride in tetrahydrofuran affords the final product .

Optimization Data

StepReagents/ConditionsYieldCitation
Nucleophilic Substitution4-(m-CF₃C₆H₄)piperazine, MeCN, 55°C, 12h78%
HydrogenationPd(OH)₂/C, H₂ (40 psi), 60°C, 72h89.5%
Salt FormationHCl gas, EtOH, reflux62–89%

Physicochemical Properties

The compound is typically isolated as a hydrochloride salt, appearing as a white crystalline solid. Key properties include:

  • Solubility:

    • Freely soluble in polar aprotic solvents (e.g., DMSO, DMF).

    • Moderately soluble in methanol, ethanol.

    • Insoluble in nonpolar solvents (e.g., hexanes) .

  • Stability:

    • Stable under inert atmospheres at room temperature.

    • Degrades upon prolonged exposure to moisture or strong acids/bases .

Pharmacological Applications

N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine serves as a precursor for bioactive molecules:

Neurokinin (NK₁) Antagonists

The piperazinyl group interacts with NK₁ receptors, making it a candidate for treating emesis and depression. Patents highlight its use in compounds with sub-nanomolar IC₅₀ values .

Fluoroquinolone Antibiotics

The azetidine moiety enhances bacterial DNA gyrase inhibition. Derivatives show activity against Staphylococcus aureus and Escherichia coli at MIC values of ≤1 μg/mL .

Recent Advances and Future Directions

Recent improvements in reductive amination using sodium tris(acetoxy)borohydride have streamlined synthesis, achieving 100% yield in model reactions . Future research may explore:

  • Polypharmacology: Dual NK₁/SSRI activity for antidepressant development.

  • Prodrug Formulations: Enhancing oral bioavailability via ester prodrugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator